N,3-dimethylnaphthalen-1-amine
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Overview
Description
N,3-Dimethylnaphthalen-1-amine is an organic compound with the molecular formula C12H13N. It is a derivative of naphthalene, where the amine group is substituted at the first position, and two methyl groups are attached at the nitrogen and the third position of the naphthalene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,3-Dimethylnaphthalen-1-amine can be synthesized through several methods. One common approach involves the reaction of naphthalene with dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinones, dihydro derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,3-Dimethylnaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism by which N,3-dimethylnaphthalen-1-amine exerts its effects involves interactions with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its aromatic structure allows it to participate in π-π interactions, which can influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-naphthylamine: Similar in structure but with both methyl groups attached to the nitrogen atom.
1-Naphthylamine: Lacks the methyl groups, making it less sterically hindered.
3-Methylnaphthalen-1-amine: Has only one methyl group attached to the nitrogen atom
Uniqueness
N,3-Dimethylnaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N,3-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-9-7-10-5-3-4-6-11(10)12(8-9)13-2/h3-8,13H,1-2H3 |
InChI Key |
MPZBTWOMRYDUGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)NC |
Origin of Product |
United States |
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